1-(3-Nitrosophenyl)ethanone
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Overview
Description
1-(3-Nitrosophenyl)ethanone, also known as 3-Nitroacetophenone, is an organic compound with the molecular formula C8H7NO3. It is a yellow crystalline solid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an ethanone group (-COCH3) at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrosophenyl)ethanone can be synthesized through several methods. One common method involves the nitration of acetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrosophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Oxidation: The ethanone group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 1-(3-Aminophenyl)ethanone.
Oxidation: 3-Nitrobenzoic acid.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitrosophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of nitro group reduction.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Nitrosophenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring.
Comparison with Similar Compounds
Acetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroacetophenone: Has the nitro group at the para position, leading to different reactivity and properties.
2-Nitroacetophenone: Has the nitro group at the ortho position, affecting its chemical behavior.
Uniqueness: 1-(3-Nitrosophenyl)ethanone is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group allows for specific substitution patterns and reaction pathways that are not possible with ortho or para isomers.
Properties
CAS No. |
105333-30-0 |
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Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-(3-nitrosophenyl)ethanone |
InChI |
InChI=1S/C8H7NO2/c1-6(10)7-3-2-4-8(5-7)9-11/h2-5H,1H3 |
InChI Key |
YKOKHLGHNZUQBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=O |
Origin of Product |
United States |
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